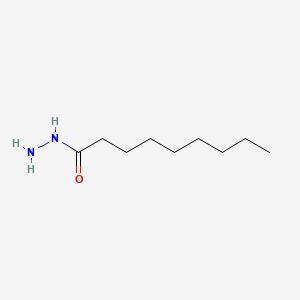

Nonanohydrazide

Description

Nonanohydrazide, systematically named N'-(4-((4-Methylbenzyl)oxy)benzylidene)this compound (CAS 767310-52-1), is a hydrazide derivative characterized by a nine-carbon aliphatic chain (nonanoyl group) conjugated to a hydrazine moiety. This compound belongs to the broader class of acylhydrazides, which are widely studied for their versatility in coordination chemistry, catalysis, and biomedical applications. Hydrazides like this compound often serve as ligands in metal complexes due to their ability to form stable chelates with transition metals, enhancing catalytic or bioactive properties .

Properties

IUPAC Name |

nonanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(12)11-10/h2-8,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYRUXBSDBAVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284166 | |

| Record name | nonanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3338-51-0 | |

| Record name | Nonanoic acid, hydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nonanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanohydrazide is typically synthesized through the reaction of nonanoic acid with hydrazine. The process involves the esterification of nonanoic acid followed by the reaction with hydrazine to form the hydrazide. The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the esterification process. The product is then purified through crystallization and other purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Nonanohydrazide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: this compound can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications of Nonanohydrazide

This compound is an organic compound with the chemical formula C₉H₂₀N₂O, characterized by a hydrazide functional group (-CONHNH₂) attached to a nonane chain. It is a hydrazide derivative of nonanoic acid and is known for its applications in various chemical and industrial processes due to its unique chemical properties.

Overview

This compound is typically synthesized through the reaction of nonanoic acid with hydrazine, involving the esterification of nonanoic acid followed by reaction with hydrazine to form the hydrazide. The reaction conditions often include the use of an organic solvent and a catalyst to facilitate the esterification process, with purification achieved through crystallization and other techniques. In industrial settings, the production follows similar synthetic routes on a larger scale, using large reactors and continuous flow systems to ensure efficient production, optimized reaction conditions for maximum yield and purity, and rigorous quality control measures.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

- Oxidation: Can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Can be reduced to form amines or other reduced products. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

- Substitution: Can participate in substitution reactions where the hydrazide group is replaced by other functional groups. Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions to achieve substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxides, while reduction can produce amines, and substitution reactions can result in a wide range of derivatives depending on the substituent introduced.

Applications

This compound has a wide range of applications in scientific research:

- Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

- Biology: Used in biochemical assays and as a probe in molecular biology studies.

- Industry: Used in the production of polymers, coatings, and other industrial materials due to its reactivity and stability.

This compound has garnered interest in the scientific community due to its diverse biological activities. It is characterized by the presence of a hydrazide functional group (-CONHNH₂) attached to a nonane chain and is synthesized through the reaction of nonanoic acid with hydrazine, typically involving esterification followed by hydrazine treatment. The synthetic process can be optimized for yield and purity, making it suitable for various applications in biochemical assays and molecular biology studies.

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial activities and have been evaluated for their efficacy against various pathogens, demonstrating potential as antimicrobial agents. Hydrazides have also been investigated for their antitumor properties, with several synthesized hydrazides displaying cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis in tumor cells. Derivatives of this compound have been explored for their anti-inflammatory and analgesic properties, demonstrating significant reductions in pain responses in animal models, indicating their potential use in pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity: Some studies suggest that hydrazides may act as free radical scavengers, contributing to their antioxidant properties.

- Enzyme Inhibition: this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.

- Cellular Uptake: The compound's structure allows for effective cellular uptake, enhancing its bioavailability and therapeutic potential.

Research Findings and Case Studies

A comprehensive review of hydrazide derivatives indicated that many compounds within this class possess varied biological activities.

| Compound | Activity |

|---|---|

| This compound | Antimicrobial |

| Hydrazone Derivatives | Antitumor |

| Hydrazides | Anti-inflammatory and analgesic |

Mechanism of Action

The mechanism by which nonanohydrazide exerts its effects involves its interaction with various molecular targets and pathways. The hydrazide group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, this compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dodecanediohydrazide (CAS 4080-98-2)

- Structural Similarities : Dodecanediohydrazide shares the hydrazide functional group but differs in chain length (12-carbon vs. 9-carbon) and symmetry (two hydrazide groups vs. one).

- Synthesis: Both compounds are synthesized via condensation reactions between carboxylic acid derivatives and hydrazine. Nonanohydrazide is typically derived from nonanoic acid hydrazide and aromatic aldehydes, while dodecanediohydrazide involves dodecanedioic acid and excess hydrazine .

- Applications: this compound forms Schiff bases for metal coordination (e.g., Cu(II), Co(II)), relevant in catalysis and antimicrobial studies . Dodecanediohydrazide’s dual hydrazide groups enhance its chelating capacity, making it useful in polymer crosslinking and corrosion inhibition .

| Property | This compound | Dodecanediohydrazide |

|---|---|---|

| Molecular Formula | C₂₄H₃₁N₃O₂ | C₁₂H₂₆N₄O₂ |

| Functional Groups | Hydrazide, benzylidene | Two hydrazide groups |

| Key Applications | Metal ligands, bioactivity | Polymer chemistry |

3-Hydroxy-N-(2-hydroxybenzylidene)-2-naphthohydrazide (Cu(II) Complex)

- Structural Differences : Incorporates a naphthyl ring and hydroxyl groups, enhancing π-π stacking and hydrogen bonding.

- Bioactivity: Exhibits superior antioxidant (IC₅₀ ~12 μM) and antimicrobial activity compared to this compound, attributed to the naphthyl group’s electron-rich structure and metal coordination .

- Synthetic Route : Similar hydrazide-aldehyde condensation but requires naphthoic acid derivatives .

N00-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide

- Functional Contrast : Features a pyrazole ring instead of an aliphatic chain, altering solubility and electronic properties.

- Coordination Chemistry : The pyrazole moiety enables distinct binding modes with metals (e.g., κ²-N,O chelation), influencing catalytic efficiency in oxidation reactions .

Research Findings and Divergences

Catalytic Performance

- This compound-Cu(II): Effective in Suzuki-Miyaura coupling (yield ~85%) but less efficient than pyrazole derivatives (yield ~92%) due to weaker electron donation .

- Dodecanediohydrazide: Primarily used in non-catalytic applications (e.g., epoxy curing agents) .

Biological Activity

Nonanohydrazide, a hydrazide derivative of nonanoic acid, has garnered interest in the scientific community due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound (C₉H₂₀N₂O) is characterized by the presence of a hydrazide functional group (-CONHNH₂) attached to a nonane chain. It is synthesized through the reaction of nonanoic acid with hydrazine, typically involving esterification followed by hydrazine treatment. The synthetic process can be optimized for yield and purity, making it suitable for various applications in biochemical assays and molecular biology studies.

Antimicrobial Properties

Research indicates that hydrazides, including this compound, exhibit significant antimicrobial activities. These compounds have been evaluated for their efficacy against various pathogens, demonstrating potential as antimicrobial agents. A study highlighted the synthesis of multiple hydrazides, some of which showed promising in vitro activity against Leishmania species .

Antitumor Activity

Hydrazides have also been investigated for their antitumor properties. A review noted that several synthesized hydrazides displayed cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis in tumor cells.

Anti-inflammatory and Analgesic Effects

This compound derivatives have been explored for their anti-inflammatory and analgesic properties. In a series of experiments, specific hydrazide compounds demonstrated significant reductions in pain responses in animal models, indicating their potential use in pain management therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Some studies suggest that hydrazides may act as free radical scavengers, contributing to their antioxidant properties.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain.

- Cellular Uptake : The compound's structure allows for effective cellular uptake, enhancing its bioavailability and therapeutic potential.

Research Findings and Case Studies

A comprehensive review of hydrazide derivatives indicated that many compounds within this class possess varied biological activities. For instance:

| Compound | Activity | Study Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Hydrazone Derivatives | Antitumor | |

| Hydrazides | Anti-inflammatory and analgesic |

These findings underscore the importance of further research into the pharmacological profiles of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.